molecular formula C6H9NO2 B12884264 3-(Propan-2-yl)-1,2-oxazol-5(2H)-one CAS No. 29871-84-9

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one

Cat. No.: B12884264
CAS No.: 29871-84-9
M. Wt: 127.14 g/mol
InChI Key: PESMREVKWHMYGV-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one is an organic compound belonging to the oxazolone family. Oxazolones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This particular compound is characterized by the presence of a propan-2-yl group attached to the nitrogen atom of the oxazolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an isocyanate with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2-oxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)-1,2-oxazole: Similar structure but lacks the carbonyl group at the 5-position.

    3-(Propan-2-yl)-1,2-thiazol-5(2H)-one: Contains sulfur instead of oxygen in the ring.

    3-(Propan-2-yl)-1,2-oxazolidin-5-one: Has an additional hydrogen atom on the nitrogen, making it a saturated analog.

Uniqueness

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

29871-84-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-propan-2-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h3-4,7H,1-2H3

InChI Key

PESMREVKWHMYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)ON1

Origin of Product

United States

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